molecular formula C9H12BrFN2 B2915760 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine CAS No. 1498605-64-3

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine

Cat. No.: B2915760
CAS No.: 1498605-64-3
M. Wt: 247.111
InChI Key: SQTCKJRXOBMJSZ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine is a chemical compound with the molecular formula C12H16BrFN2 It is characterized by the presence of bromine, fluorine, and a propyl group attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or nitro compounds, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield various products. The specific pathways and targets depend on the context of its use and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluoro-1-N-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a propyl group.

    4-Bromo-5-fluoro-1-N-ethylbenzene-1,2-diamine: Similar structure but with an ethyl group instead of a propyl group.

    4-Bromo-5-fluoro-1-N-butylbenzene-1,2-diamine: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-Bromo-5-fluoro-1-N-propylbenzene-1,2-diamine is unique due to its specific combination of bromine, fluorine, and a propyl group attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-5-fluoro-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrFN2/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTCKJRXOBMJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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